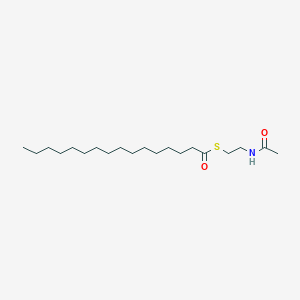
S-(2-acetamidoethyl) hexadecanethioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-(2-Acetamidoethyl) hexadecanethioate: is an organic compound belonging to the class of fatty acyl thioesters. These compounds are characterized by the presence of a thioester functional group, which is a sulfur atom bonded to a carbonyl group. The molecular formula of this compound is C20H39NO2S, and it has a molecular weight of 357.594 Da .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-(2-Acetamidoethyl) hexadecanethioate typically involves the reaction of hexadecanoyl chloride with 2-acetamidoethanethiol. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: S-(2-Acetamidoethyl) hexadecanethioate undergoes various chemical reactions, including:
Oxidation: The thioester group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The acetamido group can undergo nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
S-(2-Acetamidoethyl) hexadecanethioate has several applications in scientific research:
Chemistry: It is used as a substrate mimic in studies involving fatty acid metabolism and enzyme kinetics.
Biology: It is used in studies related to lipid metabolism and the role of thioesters in biological systems.
Medicine: It is investigated for its potential role in drug development, particularly in targeting enzymes involved in fatty acid synthesis.
Industry: It is used in the synthesis of various lipid-based compounds and as an intermediate in the production of specialty chemicals
Mechanism of Action
The mechanism of action of S-(2-Acetamidoethyl) hexadecanethioate involves its interaction with enzymes involved in fatty acid metabolism. It acts as a substrate mimic for enzymes such as enoyl-[acyl-carrier-protein] reductase, which is involved in the fatty acid elongation cycle. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting the fatty acid synthesis pathway .
Comparison with Similar Compounds
- S-palmitoyl-N-acetylcysteamine
- Hexadecanethioic acid, S-[2-(acetylamino)ethyl] ester
Comparison: S-(2-Acetamidoethyl) hexadecanethioate is unique due to its specific structure, which allows it to act as a substrate mimic for enzymes involved in fatty acid metabolism. This makes it particularly useful in studies related to lipid metabolism and enzyme kinetics. Other similar compounds may not have the same specificity or may interact with different enzymes .
Properties
Molecular Formula |
C20H39NO2S |
|---|---|
Molecular Weight |
357.6 g/mol |
IUPAC Name |
S-(2-acetamidoethyl) hexadecanethioate |
InChI |
InChI=1S/C20H39NO2S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20(23)24-18-17-21-19(2)22/h3-18H2,1-2H3,(H,21,22) |
InChI Key |
GDVZALUOXPTSHD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)SCCNC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[Methylseleno]acetate](/img/structure/B10760144.png)
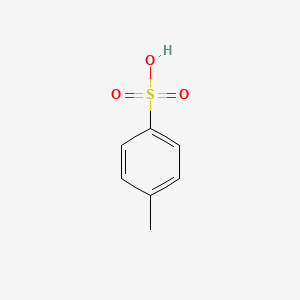

![3-Amino-4-{3-[2-(2-propoxy-ethoxy)-ethoxy]-propylamino}-cyclobut-3-ene-1,2-dione](/img/structure/B10760154.png)
![6-[(Z)-Amino(imino)methyl]-N-[4-(aminomethyl)phenyl]-4-(pyrimidin-2-ylamino)-2-naphthamide](/img/structure/B10760165.png)
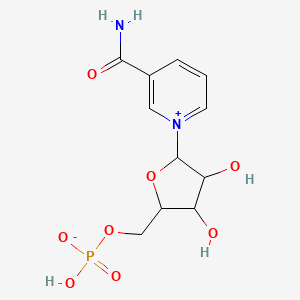

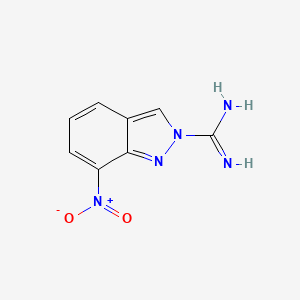

![4-{2,4-Bis[(3-nitrobenzoyl)amino]phenoxy}phthalic acid](/img/structure/B10760186.png)
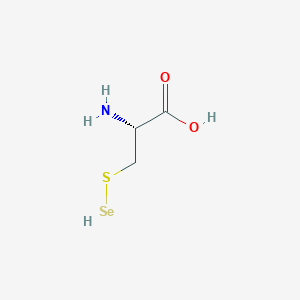
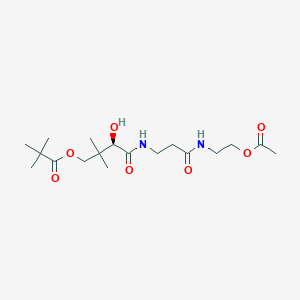
![3,8-Diamino-6-phenyl-5-[6-[1-[2-[(1,2,3,4-tetrahydro-9-acridinyl)amino]ethyl]-1H-1,2,3-triazol-5-YL]hexyl]-phenanthridinium](/img/structure/B10760209.png)
![2-[(2-Oxo-2-piperidin-1-ylethyl)thio]-6-(trifluoromethyl)pyrimidin-4(1H)-one](/img/structure/B10760218.png)
